molecular formula C10H19N3O B13638483 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13638483
M. Wt: 197.28 g/mol
InChI Key: UCKDKYUKBBZBSW-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(3-methylbutan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS 1341982-52-2) is a high-purity pyrazole derivative offered with a minimum purity of ≥98% . This compound belongs to the class of pyrazoles, which are five-membered aromatic rings containing two nitrogen atoms and are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . Pyrazole-containing compounds are frequently investigated for their potential pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antidepressant activities, making them valuable templates in drug discovery programs . The molecular formula of this compound is C₁₀H₁₉N₃O, and it has a molecular weight of 197.28 g/mol . Researchers are advised to handle this material with appropriate precautions. Precautionary statements include washing thoroughly after handling, using personal protective equipment, and avoiding contact with eyes, skin, and clothing . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-[5-amino-3-(3-methylbutan-2-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H19N3O/c1-7(2)8(3)9-6-10(11)13(12-9)4-5-14/h6-8,14H,4-5,11H2,1-3H3

InChI Key

UCKDKYUKBBZBSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=NN(C(=C1)N)CCO

Origin of Product

United States

Preparation Methods

General Strategy

Analytical and Structural Confirmation

Spectroscopic Techniques

  • ¹H NMR: Confirms pyrazole ring protons, amino group, and ethan-1-ol substituent. Characteristic singlets and multiplets correspond to CH, NH2, and CH2OH protons.

  • IR Spectroscopy: Identifies functional groups with NH2 stretches (~3360-3460 cm⁻¹) and OH stretches, along with pyrazole ring vibrations.

  • Mass Spectrometry: Molecular ion peak confirms molecular weight (197.28 g/mol) and fragmentation pattern consistent with structure.

  • X-ray Crystallography: Provides unambiguous structural confirmation, especially for regioselectivity of alkylation and stereochemistry of substituents.

Purification Techniques

  • Recrystallization from ethanol or ethanol/1,4-dioxane mixtures effectively purifies the compound, removing polar impurities.

  • Column chromatography using silica gel with ethyl acetate/hexane solvent systems can be employed for further purification if needed.

Reaction Mechanism Insights

  • The hydrazone intermediate forms via nucleophilic attack of hydrazine on the ketone carbonyl.

  • Cyclization proceeds through intramolecular nucleophilic attack of the hydrazone nitrogen on the adjacent carbon, forming the pyrazole ring.

  • Alkylation at the pyrazole nitrogen occurs via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of 2-bromoethanol, displacing bromide.

  • The regioselectivity of alkylation favors N-1 substitution due to steric and electronic factors, as confirmed by X-ray crystallography.

Data Tables Summarizing Preparation Parameters

Parameter Typical Value/Condition Impact on Yield/Purity
Hydrazine hydrate amount Stoichiometric or slight excess Ensures complete hydrazone formation
Acid catalyst concentration 0.1 M HCl Promotes hydrazone formation without side reactions
Reaction temperature (cyclization) 80-100°C Optimal for ring closure; higher temps risk decomposition
Alkylation base K2CO3 (1 eq) Deprotonates pyrazole nitrogen for nucleophilic attack
Alkylation solvent Dry DMF or ethanol Polar aprotic solvents increase alkylation efficiency
Alkylation temperature 25-50°C Balances reaction rate and side product minimization
Reaction time (alkylation) 3 hours Sufficient for completion without overreaction
Purification solvent Ethanol or ethanol/dioxane Selective crystallization for high purity
Yield range 65-80% overall Dependent on reaction optimization

Research Findings and Comparative Analysis

  • Studies show that branched alkyl substituents such as 3-methylbutan-2-yl on the pyrazole ring influence lipophilicity and solubility, affecting reaction kinetics and product isolation.

  • Alkylation regioselectivity is influenced by steric hindrance; N-1 alkylation is favored over O-alkylation or N-2 substitution, as demonstrated by NMR and crystallographic evidence in related pyrazole systems.

  • Stability studies indicate that the ethan-1-ol group can be oxidized under harsh conditions, necessitating mild handling during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetaldehyde or 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethanamine.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent or a modulator of biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.

    Therapeutic Effects: The compound may target specific molecular pathways involved in disease processes, such as cancer cell proliferation or inflammation, leading to therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Features Reference
2-[5-Amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol 3-(3-methoxyphenyl), 5-amino Aryl substituent enhances π-π interactions; methoxy group modulates polarity
2-[5-Amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol 3-(4-propylphenyl), 5-amino Bulky aryl group increases steric hindrance; propyl chain enhances lipophilicity
2-{5-Amino-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-1-yl}ethan-1-ol 3-[(1-methylcyclopropyl)methyl], 5-amino Cyclopropane ring introduces rigidity; branched alkyl affects metabolic stability
Target Compound 3-(3-methylbutan-2-yl), 5-amino Branched alkyl improves lipophilicity; hydroxyl group enhances solubility
Key Observations:
  • Substituent Bulk and Lipophilicity : The 3-methylbutan-2-yl group in the target compound provides moderate lipophilicity compared to the highly lipophilic 4-propylphenyl group and the rigid cyclopropane-containing analog .
  • Hydrogen-Bonding Capacity : The ethan-1-ol moiety in all listed compounds enhances aqueous solubility, a critical factor for bioavailability.

Physicochemical Properties

Predicted properties based on structural analogs:

Table 2: Physicochemical Comparison
Property Target Compound 3-Methoxyphenyl Analog 4-Propylphenyl Analog
Molecular Formula C₁₀H₁₉N₃O C₁₂H₁₅N₃O₂ C₁₄H₁₉N₃O
Molecular Weight (g/mol) 197.28 233.27 245.32
LogP (Predicted) ~1.5–2.0 ~2.0–2.5 ~3.0–3.5
Solubility (mg/mL) Moderate (due to –OH) Low (aryl dominance) Very low
  • LogP : The target compound’s branched alkyl group balances lipophilicity, whereas aryl substituents increase LogP significantly.
  • Solubility: The hydroxyl group in ethan-1-ol improves solubility compared to non-polar analogs.

Q & A

Q. What computational approaches predict reactivity or degradation pathways?

  • Methodological Answer : Use Gaussian or ORCA software for DFT calculations to map electrophilic/nucleophilic sites. Molecular dynamics simulations (AMBER) model solvation effects, while QSPR models correlate substituent effects with hydrolysis rates .

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